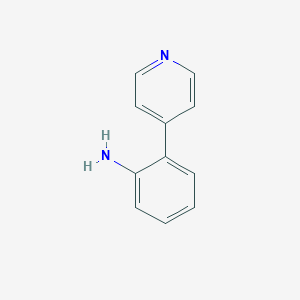

2-Pyridin-4-yl-phenylamine

Description

The exact mass of the compound 2-(Pyridin-4-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRIUFNOBKDEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543422 | |

| Record name | 2-(Pyridin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-18-1 | |

| Record name | 2-(4-Pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine (CAS: 106047-18-1)

Abstract: This technical guide provides a comprehensive overview of the chemical compound 2-Pyridin-4-yl-phenylamine (CAS Number: 106047-18-1), also known as 2-(4-Pyridinyl)aniline. It is intended for researchers, scientists, and professionals in drug development and material science. This document collates available data on the compound's physicochemical properties, summarizes its known applications, and proposes a representative synthetic methodology. While the compound is cited as a valuable intermediate in medicinal chemistry and catalysis, specific public data regarding its biological mechanism of action, detailed experimental protocols, and complete spectroscopic characterization are limited.

Introduction

This compound is a biaryl amine featuring a phenylamine moiety linked to a pyridine ring at the 4-position. This structural arrangement makes it a versatile building block in organic synthesis. The presence of both a nucleophilic aniline group and a pyridine ring, which can act as a ligand, allows for a wide range of chemical transformations.[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1] Its applications are noted in the creation of biologically active molecules for drug discovery, ligands for coordination chemistry, and components for organic electronics and agrochemicals.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The data is compiled from chemical suppliers and public chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| Appearance | Beige crystalline to cream powder | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Store at 0-8 °C in a dry, dark, and sealed place | [1] |

| Computed XLogP3 | 1.8 | [3] |

| Polar Surface Area | 38.9 Ų | [3] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound.

| Identifier Type | Value | Source(s) |

| CAS Number | 106047-18-1 | [1][2] |

| PubChem CID | 13546446 | [1][3] |

| MDL Number | MFCD06738704 | [1][2] |

| Synonyms | 2-(4-Pyridinyl)-benzenamine, 2-(Pyridin-4-YL)aniline, 4-(2-aminophenyl)pyridine | [1][2] |

| InChIKey | ODRIUFNOBKDEJX-UHFFFAOYSA-N |

Synthesis and Reactivity

A plausible synthetic route involves the coupling of a 4-pyridylboronic acid derivative with a protected 2-haloaniline or, conversely, a 2-aminophenylboronic acid derivative with a 4-halopyridine. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it suitable for substrates containing amine groups, although protection may sometimes be required.[6]

The following is a generalized, representative protocol for the synthesis of this compound. Note: This protocol is illustrative and has not been experimentally validated for this specific compound. Optimization would be required.

-

Reactant Preparation: To an oven-dried reaction vessel, add 2-aminophenylboronic acid (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with stirring to a temperature between 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate.[1] While literature suggests its derivatives are explored for various therapeutic areas, specific biological data on the parent compound is not publicly available.

-

Pharmaceutical Development: It is cited as an intermediate for pharmaceuticals, with a general mention of drugs targeting neurological disorders.[1] The pyridine and aniline motifs are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[7][8]

-

Material Science: The compound is used in creating advanced materials like polymers and coatings that require high thermal stability and chemical resistance.[1]

-

Catalysis and Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions, making it a precursor for developing metal complexes with tailored catalytic or sensory properties.[1]

There is no specific information available in the public domain that directly links this compound to a particular biological signaling pathway. Research on structurally related quinoline derivatives has shown activity as inhibitors of receptor tyrosine kinases such as MET, VGFR, and EGFR, but this cannot be directly extrapolated to the title compound without experimental evidence.[8]

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (e.g., NMR, IR, Mass Spectra) for this compound are not widely published in peer-reviewed literature. However, chemical suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available, confirming the compound has been characterized.[2] A summary of expected analytical characterization is provided below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on both the pyridine and phenyl rings. A broad singlet for the -NH₂ protons. The chemical shifts and coupling patterns would confirm the substitution pattern. |

| ¹³C NMR | Signals for all 11 unique carbon atoms. The chemical shifts would differentiate between the carbons of the two aromatic rings and confirm the C-C linkage. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 170.21 g/mol . Fragmentation patterns could further confirm the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and N-H bending vibrations. |

Conclusion

This compound (CAS: 106047-18-1) is a commercially available compound with established physicochemical properties. Its primary value lies in its role as a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and material science sectors. While a definitive, published protocol for its synthesis is not available, established methodologies like the Suzuki-Miyaura cross-coupling present a logical and efficient synthetic route. A significant data gap exists in the public domain concerning its specific biological activities, mechanism of action, and detailed, publicly accessible spectroscopic data. Further research and publication are needed to fully elucidate its therapeutic potential and characterize its interaction with biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 106047-18-1 | this compound - Synblock [synblock.com]

- 3. 2-(Pyridin-4-yl)aniline | C11H10N2 | CID 13546446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

2-Pyridin-4-yl-phenylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Pyridin-4-yl-phenylamine, a versatile building block in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and visual representations of its synthetic pathway and potential role in drug discovery.

Core Molecular Data

This compound, also known as 2-(4-Pyridinyl)benzenamine or 4-(2-aminophenyl)pyridine, is a biaryl amine with significant potential in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a pyridine ring linked to an aniline moiety, makes it a valuable scaffold for developing compounds targeting various biological pathways.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂[1][2] |

| Molecular Weight | 170.21 g/mol [1][2] |

| IUPAC Name | 2-(pyridin-4-yl)aniline[2] |

| CAS Number | 106047-18-1[1][2] |

| Appearance | Beige crystalline to cream powder[1] |

| Purity | ≥ 95%[1] |

| Storage Conditions | 0-8 °C[1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between an organohalide and an organoboron compound. The following protocol is a representative example that can be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromoaniline and pyridine-4-boronic acid.

Materials and Reagents:

-

2-Bromoaniline

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Solvent system (e.g., 1,4-dioxane/water, DMF, or Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask or a Schlenk tube, combine 2-bromoaniline (1.0 equivalent), pyridine-4-boronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial as the active Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water) to the reaction flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromoaniline) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of hexane/ethyl acetate or dichloromethane/methanol, can be used to isolate the pure this compound.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the synthetic workflow and a potential application of the core molecular scaffold.

Caption: Synthetic workflow for this compound.

Caption: Role of the 4-arylpyridine scaffold in kinase inhibition.

References

Spectroscopic Profile of 2-Pyridin-4-yl-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound 2-Pyridin-4-yl-phenylamine, also known as 4-(Pyridin-4-yl)aniline. This compound is of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₀N₂ with a molecular weight of 170.21 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, d6-DMSO): The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide reveals the following characteristic signals[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.81 | s | 2H | Protons on the pyridine ring |

| 8.25 | s | 2H | Protons on the pyridine ring |

| 7.76 | d, J = 8.7 Hz | 2H | Protons on the phenyl ring |

| 6.87 | m | 2H | Protons on the phenyl ring |

| 2.09 | s | 2H | Amine (-NH₂) protons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. While a detailed experimental spectrum with peak assignments was not found in the search results, typical vibrational frequencies for the key functional groups are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching (amine) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 1650-1580 | C=C, C=N | Ring stretching (aromatic) |

| 1620-1550 | N-H | Bending (amine) |

| 1350-1250 | C-N | Stretching (aromatic amine) |

| 900-675 | C-H | Out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode confirms the molecular weight of this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The sample should be fully dissolved to ensure a homogeneous solution.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for aromatic and amine protons (e.g., 0-10 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of DMSO-d6 (δ 2.50 ppm). For ¹³C NMR, a proton-decoupled pulse sequence would be used with a larger number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as dichloromethane or acetone.

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Instrumentation: Place the salt plate in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the characteristic absorption peaks in the resulting spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to facilitate protonation.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and determine its accurate mass.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Pyridin-4-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 2-Pyridin-4-yl-phenylamine (CAS No: 106047-18-1). Due to the limited availability of in-depth public data for this specific chemical intermediate, this document synthesizes information from chemical supplier databases and outlines generalized, best-practice experimental protocols for its characterization. Methodologies for determining aqueous and solvent solubility, as well as for conducting forced degradation studies to assess stability under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), are detailed. This guide is intended to serve as a foundational resource for researchers utilizing this compound in pharmaceutical synthesis and materials science, enabling robust experimental design and ensuring the quality and integrity of their work.

Introduction

This compound, also known by its synonyms 2-(4-pyridinyl)aniline and 2-(pyridin-4-yl)aniline, is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₂.[1] Its structure, featuring a phenyl group attached to a pyridine ring at the 2-position and an amine substituent, makes it a valuable building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of novel drug candidates, particularly those targeting neurological disorders, and in the creation of advanced materials requiring enhanced thermal stability.

The pyridine ring enhances the molecule's reactivity and solubility, while the aniline moiety provides a site for further functionalization. Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and storage. This guide provides the available data and outlines the necessary experimental frameworks to fully characterize these properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are primarily derived from computational models and supplier technical data sheets.

| Property | Value | Reference(s) |

| CAS Number | 106047-18-1 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Beige crystalline to cream powder or crystals | |

| IUPAC Name | 2-pyridin-4-ylaniline | [1] |

| Synonyms | 2-(4-pyridinyl)aniline, 2-(4-Pyridinyl)benzenamine | [1][2] |

| XLogP3 (Computed) | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in public literature. Chemical suppliers note its compatibility with various solvents, a characteristic enhanced by the polar pyridine ring. However, for precise applications in drug development and process chemistry, empirical determination is necessary.

General Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various aqueous and organic solvent systems using the shake-flask method, followed by HPLC analysis.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (purity ≥95%)

-

Solvents: Purified water, pH 4.0 buffer (e.g., acetate), pH 7.4 buffer (e.g., phosphate), pH 9.0 buffer (e.g., borate), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

HPLC system with UV detector

-

Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, calibrated pipettes, and volumetric flasks.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the supernatant from the calibration curve, accounting for the dilution factor. The result is reported as mg/mL or mol/L.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Supplier data consistently recommend stringent storage conditions, indicating potential sensitivity to environmental factors.

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | 2-8°C (Refrigerated) or 0-8°C | |

| Storage Conditions | Keep in a dark place, sealed in a dry container | [2] |

To quantitatively assess stability and identify potential degradation products, a forced degradation (stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

General Experimental Protocol for Forced Degradation Study

The following protocol is based on ICH guidelines (Q1A) and outlines a systematic approach to evaluating the intrinsic stability of this compound.

Objective: To identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

High-purity solvents (e.g., Acetonitrile, Methanol)

-

Stability-indicating HPLC method (validated for specificity, linearity, accuracy, and precision)

-

Photostability chamber, oven, pH meter.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature and collect samples at time points.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature and collect samples at time points.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Prepare solutions from the stressed solid for analysis.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base hydrolysis samples before dilution and injection.

-

Analyze all samples, including a non-stressed control (time zero), using the stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of remaining this compound.

-

Determine the percentage of each major degradation product.

-

Assess peak purity to ensure the main peak is free from co-eluting degradants.

-

Propose potential degradation pathways based on the conditions under which specific degradants are formed.

-

Caption: Workflow for Forced Degradation (Stress Testing) Study.

Signaling Pathways

Currently, there is no specific information available in the public domain or scientific literature detailing the interaction of this compound with known biological signaling pathways. Its utility is primarily described in the context of being a synthetic precursor for more complex, biologically active molecules. Further research is required to elucidate any direct pharmacological activity.

Conclusion

This compound is a chemical intermediate with significant potential in pharmaceutical and materials science applications. While basic physicochemical properties are known, comprehensive, publicly available data on its quantitative solubility and stability are scarce. The recommended storage conditions (refrigerated, dry, and dark) suggest inherent instabilities that must be characterized for robust process development and quality control. The experimental protocols detailed in this guide provide a clear and systematic framework for researchers to determine the precise solubility and stability profiles of this compound. Such characterization is a prerequisite for its successful application in any research or development setting.

References

An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine: Chemical Properties, Synthesis, and Potential as a Kinase Inhibitor Scaffold

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Pyridin-4-yl-phenylamine, a heterocyclic aromatic amine with significant potential in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, details the compound's structure, IUPAC name, physicochemical properties, and outlines a plausible synthetic route and analytical methodology. Furthermore, it explores the potential of this scaffold in the development of kinase inhibitors, a critical class of therapeutic agents.

Chemical Structure and IUPAC Name

This compound, with the CAS Number 106047-18-1, possesses a molecular structure characterized by a phenylamine (aniline) ring substituted with a pyridine ring at the 2-position, where the pyridine ring is attached via its 4-position.[1][2] This arrangement of an electron-donating aniline moiety and an electron-withdrawing pyridine ring imparts unique electronic properties to the molecule, making it a valuable scaffold in the design of biologically active compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(pyridin-4-yl)aniline .[1]

Structure:

(C5H4N)B(OR)2 + (C6H4)(NH2)X --[Pd catalyst, Base]--> (C6H4)(NH2)(C5H4N) (Pyridin-4-ylboronic acid or ester) (2-Haloaniline) (this compound)

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Conclusion

This compound is a versatile chemical entity with a structural framework amenable to the development of novel therapeutic agents. Its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling. The core pyridinylaniline scaffold is a well-validated pharmacophore for kinase inhibition, suggesting that derivatives of this compound hold significant promise for future drug discovery efforts, particularly in the fields of oncology and immunology. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridin-4-yl-phenylamine, also known as 4-(2-aminophenyl)pyridine, is a versatile heterocyclic amine that has garnered significant interest in medicinal chemistry and materials science. Its unique structural framework, featuring a phenylamine moiety attached to a pyridine ring, serves as a valuable scaffold for the development of kinase inhibitors and as a key building block for advanced materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications and associated quantitative data.

Introduction and Historical Context

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in a singular landmark publication. Its emergence in the scientific literature appears to be rooted in its utility as a chemical intermediate and a structural motif in broader research endeavors, particularly in the field of medicinal chemistry. The compound is a key intermediate in the synthesis of various pharmaceuticals and is used in the development of drugs targeting neurological disorders.[1] It is also utilized in creating advanced materials like polymers and coatings that require enhanced thermal stability and chemical resistance.[1]

The development of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, has provided efficient and versatile methods for the synthesis of N-aryl and biaryl compounds, respectively. These methods have undoubtedly facilitated the preparation of this compound and its derivatives for various research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18471-73-3 | [2] |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Boiling Point | 322.8 °C at 760 mmHg | [2] |

| Flash Point | 175.1 °C | [2] |

| Exact Mass | 170.08400 u | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several modern synthetic methodologies. The most common approaches involve palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

General Synthetic Strategies

Two of the most prominent methods for the synthesis of this compound and its analogs are:

-

Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the synthesis of this compound, this would typically involve the reaction of a 4-halopyridine with 2-aminophenylboronic acid or a derivative.

-

Suzuki-Miyaura Coupling: This reaction entails the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. In this context, the synthesis could involve the reaction of a 2-aminophenyl halide with a pyridine-4-boronic acid derivative.

The following diagram illustrates a generalized workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling Approach

The following protocol is a representative example of the synthesis of this compound via a Suzuki-Miyaura coupling reaction, followed by reduction of a nitro group.

Step 1: Synthesis of 4-(2-Nitrophenyl)pyridine

-

To a reaction vessel, add 4-bromopyridine hydrochloride (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-nitrophenyl)pyridine.

Step 2: Reduction of 4-(2-Nitrophenyl)pyridine to this compound

-

Dissolve 4-(2-nitrophenyl)pyridine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using Fe/NH₄Cl, heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery: Kinase Inhibition

This compound serves as a crucial scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The pyridine and phenylamine moieties of the scaffold can engage in key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature for many kinase inhibitors.

The following diagram illustrates a simplified representation of how a this compound-based inhibitor might interact with the ATP-binding pocket of a kinase.

Conclusion

This compound is a molecule of significant interest with established applications in both medicinal chemistry and materials science. While its initial discovery is not attributed to a single seminal work, its importance has grown with the advent of powerful synthetic methods that allow for its efficient preparation. The detailed synthetic protocols and an understanding of its role as a key structural scaffold, particularly in the development of kinase inhibitors, provide a solid foundation for researchers and drug development professionals to explore its potential further in creating novel therapeutics and advanced materials.

References

Theoretical Studies on 2-Pyridin-4-yl-phenylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Pyridin-4-yl-phenylamine (also known as 2-(4-pyridinyl)aniline). This biaryl amine is a versatile building block in medicinal chemistry and materials science. This document consolidates available spectroscopic data, outlines detailed protocols for its synthesis and characterization, and presents a framework for its in-depth computational analysis using Density Functional Theory (DFT). The guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecular scaffolds.

Introduction

This compound is a heterocyclic aromatic compound featuring a phenylamine moiety linked to a pyridine ring at the 2-position of the phenyl group and the 4-position of the pyridine ring. Its structural features, including the presence of both a hydrogen bond donor (amine group) and a hydrogen bond acceptor (pyridine nitrogen), make it an attractive scaffold for the design of molecules with specific biological activities and material properties. The conformational flexibility and electronic properties of this molecule are key determinants of its interaction with biological targets and its performance in optoelectronic applications. Theoretical studies, in conjunction with experimental validation, are crucial for a fundamental understanding of its structure-property relationships.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 106047-18-1 | [1] |

| IUPAC Name | 2-(Pyridin-4-yl)aniline | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)C2=CC=NC=C2 | [1] |

Synthesis and Characterization

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromoaniline and pyridine-4-boronic acid.

Materials:

-

2-bromoaniline

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-bromoaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Based on available data for a compound with the same molecular formula and a highly similar name, the following NMR data can be expected[1].

Table 2: NMR Spectroscopic Data for this compound

| Spectrum | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR (400 MHz, CDCl₃) | 8.77 (d, 1H, J = 4 Hz), 8.08 (d, 1H, J = 7.5 Hz), 7.38-7.26 (m, 2H), 7.17 (d, 1H, J = 7.5 Hz), 6.95 (d, 1H, J = 8 Hz), 4.99 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1 |

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

While specific spectra for this compound are not available, the expected characteristic IR absorptions and mass spectral fragmentation patterns are outlined below.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| FTIR (KBr or ATR) | N-H stretching (primary amine): ~3400-3300 cm⁻¹ (two bands); C-H stretching (aromatic): ~3100-3000 cm⁻¹; C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹; C-N stretching: ~1340-1250 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 170. Subsequent fragmentation may involve the loss of HCN from the pyridine ring or cleavage of the C-C bond between the rings. |

Experimental Protocol for FTIR and MS:

-

FTIR: Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

MS: Analyze the sample using an electron ionization (EI) mass spectrometer.

Theoretical Studies: A Computational Protocol

Density Functional Theory (DFT) is a powerful tool to investigate the electronic structure, geometry, and spectroscopic properties of molecules like this compound. The following protocol outlines a standard computational approach.

Computational Methodology

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen atoms, and polarization functions (d,p) are crucial for describing the anisotropic electron distribution in the aromatic rings.

Geometry Optimization and Vibrational Analysis

The initial step involves building the 3D structure of this compound and performing a full geometry optimization without any constraints to find the lowest energy conformation. A subsequent frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of the frequency calculation also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Electronic Properties

From the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties.

Table 4: Key Electronic Properties and Their Significance

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. It is useful for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. The red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). |

Concluding Remarks

This technical guide has synthesized the available information on this compound and provided a framework for its further study. The proposed synthetic and computational protocols are based on well-established methodologies and are intended to guide researchers in their investigations of this and related compounds. A thorough understanding of the theoretical properties of this compound is essential for its rational application in drug discovery and materials science, enabling the design of novel molecules with tailored functionalities. Further experimental work, particularly X-ray crystallographic studies, would be invaluable in validating the theoretical models and providing a more complete picture of the solid-state structure of this versatile molecule.

References

Quantum Chemical Blueprint of 2-Pyridin-4-yl-phenylamine: A Technical Guide for Drug Discovery and Materials Science

Introduction

2-Pyridin-4-yl-phenylamine stands as a molecule of significant interest within the realms of pharmaceutical development and materials science. Its structural composition, featuring a phenylamine moiety linked to a pyridine ring, imparts a unique combination of electronic and chemical properties. This technical guide provides a comprehensive overview of the quantum chemical characteristics of this compound, derived from theoretical calculations. The data presented herein offers a foundational understanding of the molecule's geometry, electronic structure, and spectroscopic signatures, which are pivotal for its application in drug design and the creation of advanced materials.

Methodology for Quantum Chemical Calculations

The computational analysis of this compound was conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol:

-

Molecular Structure Preparation: The initial 3D structure of this compound was constructed using molecular modeling software.

-

Geometry Optimization: The molecular geometry was optimized to a minimum energy conformation using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-regarded for providing a reliable description of the structural parameters of organic molecules.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared spectrum.

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry.

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The 1H and 13C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[2]

-

UV-Vis Spectroscopy: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) calculations to determine the vertical excitation energies and oscillator strengths of the lowest singlet electronic transitions.

-

Computational Workflow

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Optimized Geometrical Parameters

The optimized structure of this compound reveals the bond lengths and angles that define its most stable conformation.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-N (amine) | 1.395 |

| C-C (inter-ring) | 1.482 | |

| C-N (pyridine) | 1.338 | |

| C-C (phenyl) | 1.390 - 1.405 | |

| C-C (pyridine) | 1.385 - 1.398 | |

| N-H | 1.012 | |

| C-H | 1.085 - 1.090 | |

| Bond Angles (°) | C-N-C (phenyl) | 128.5 |

| C-C-N (inter-ring-pyridine) | 121.3 | |

| C-N-C (pyridine) | 117.2 | |

| Dihedral Angle (°) | Phenyl-Pyridine | 35.8 |

Table 2: Electronic Properties

The electronic properties provide insight into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3]

| Property | Value |

| HOMO Energy | -5.42 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.17 eV |

| Ionization Potential | 6.89 eV |

| Electron Affinity | 0.78 eV |

| Dipole Moment | 2.54 Debye |

Table 3: Selected Vibrational Frequencies

The calculated vibrational frequencies correspond to specific molecular motions and can be correlated with experimental infrared and Raman spectra.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H Stretch |

| 3080 - 3050 | Aromatic C-H Stretch |

| 1610 | C=C Ring Stretch (Phenyl) |

| 1595 | C=N Ring Stretch (Pyridine) |

| 1520 | N-H Bending |

| 1315 | C-N Stretch |

| 830 | C-H Out-of-plane Bending |

Table 4: Predicted NMR Chemical Shifts

The predicted NMR chemical shifts are crucial for the structural elucidation of this compound and its derivatives.

| Nucleus | Position | Chemical Shift (ppm) |

| ¹H | N-H | 5.80 |

| Pyridine (α to N) | 8.65 | |

| Pyridine (β to N) | 7.40 | |

| Phenyl (ortho to NH) | 7.25 | |

| Phenyl (meta to NH) | 6.90 | |

| Phenyl (para to NH) | 7.10 | |

| ¹³C | Pyridine (C-N) | 150.2 |

| Pyridine (C-C) | 121.5, 149.8 | |

| Phenyl (C-NH) | 145.3 | |

| Phenyl | 118.0 - 130.0 |

Table 5: Predicted UV-Vis Absorption Spectrum

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum of the molecule.

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 315 | 3.94 | 0.45 | HOMO → LUMO (π → π) |

| 260 | 4.77 | 0.28 | HOMO-1 → LUMO (π → π) |

Conclusion

The quantum chemical calculations detailed in this guide provide a comprehensive theoretical characterization of this compound. The presented data on its optimized geometry, electronic structure, and predicted spectroscopic properties serve as a valuable resource for researchers in drug discovery and materials science. This computational blueprint can guide synthetic efforts, aid in the interpretation of experimental data, and facilitate the rational design of novel molecules with tailored properties based on the this compound scaffold.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

An In-Depth Technical Guide to 2-Pyridin-4-yl-phenylamine and its Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridin-4-yl-phenylamine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. Its unique structural and electronic properties allow for versatile modifications, leading to derivatives with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated experimental protocols for known derivatives of this compound. The content herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold. We will delve into its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) agonists, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Introduction to the this compound Scaffold

This compound, also known as 4-(pyridin-4-yl)aniline, is an aromatic compound featuring a phenylamine system linked to a pyridine ring at the 4-position. This structural arrangement imparts a unique combination of properties, including the potential for hydrogen bonding, metal coordination, and pi-pi stacking interactions, which are crucial for binding to biological targets.[1] The versatility of this scaffold allows for substitutions on both the phenyl and pyridine rings, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of derivatives with a broad spectrum of biological activities, including but not limited to, kinase inhibition and GPCR modulation.[2][3]

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reduction of a nitro-precursor.

General Synthesis of 4-(Pyridin-4-yl)aniline

A widely used method for the synthesis of 4-(pyridin-4-yl)aniline involves the reduction of a nitro-substituted precursor. For instance, tert-butyl 4-(pyridin-4-yl)phenylcarbamate can be treated with a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) to yield 4-(pyridin-4-yl)aniline in high yield.[4]

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives often involves multi-step reaction sequences, including cross-coupling reactions to form the core biaryl structure, followed by functional group manipulations. For example, the synthesis of diversely substituted pyridin-2(1H)-ones involves steps like O-benzylation and Suzuki-Miyaura coupling.[5] Similarly, the synthesis of 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones involves the cyclocondensation of hydrazone intermediates with mercaptoacetic acid.[6]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, primarily as kinase inhibitors for oncology and as GPR119 agonists for the treatment of metabolic diseases.

Kinase Inhibition

The this compound scaffold has been extensively explored for the development of inhibitors targeting various kinases involved in cancer cell proliferation and survival.

PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[7] Overexpression of PIM kinases is associated with various cancers. The development of PIM kinase inhibitors is a promising strategy for cancer therapy.

EGFR and VEGFR-2 are key regulators of tumor growth, proliferation, and angiogenesis. Dual inhibition of these receptors is an effective strategy in cancer therapy. Several novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and evaluated as dual EGFR/VEGFR-2 inhibitors.[3]

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |

| 10b | EGFR | 0.161 | - | [3] |

| 10b | VEGFR-2 | 0.141 | - | [3] |

| 2a | EGFR | 0.209 | - | [3] |

| 2a | VEGFR-2 | 0.195 | - | [3] |

| 21i | Aurora-A | - | - | [8] |

| 27e | Aurora-A | Kd = 7.5 nM | - | [8] |

| 27e | Aurora-B | Kd = 48 nM | - | [8] |

| 27e | FLT3 | Kd = 6.2 nM | - | [8] |

| SKI-606 related | Src | - | - | [9] |

GPR119 Agonism

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[10] Activation of GPR119 leads to the release of insulin and incretin hormones, which play a crucial role in glucose homeostasis.[11]

| Compound ID | EC50 (nM) | Assay Type | Reference |

| 19 | 75 | in vitro cAMP | [2] |

| 20 | 25 | in vitro cAMP | [2] |

| 12 | 53 | - | [12] |

| 26 | 42 | - | [12] |

| 16 | 270 - 1200 | - | [13] |

| 28 | 270 - 1200 | - | [13] |

| 42 | 270 - 1200 | - | [13] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

General Procedure (ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in the appropriate kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, kinase, and a mixture of substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPR119 Agonist-Induced cAMP Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating GPR119.

General Procedure (HTRF cAMP Assay):

-

Cell Culture: Culture a stable cell line expressing GPR119 (e.g., HEK293 or CHO cells) in a suitable culture medium.

-

Cell Seeding: Seed the cells into a 384-well plate and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

-

Cell Treatment: Remove the culture medium and add the test compound to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Cell Lysis and Detection: Add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 value.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its properties through chemical modification have led to the discovery of potent and selective kinase inhibitors and GPR119 agonists. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the molecular basis of diseases continues to grow, the this compound scaffold is poised to play an even more significant role in the creation of next-generation therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones – Oriental Journal of Chemistry [orientjchem.org]

- 7. PIM1 - Wikipedia [en.wikipedia.org]

- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 2-Pyridin-4-yl-phenylamine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridin-4-yl-phenylamine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a hinge-binding motif in the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their evaluation as kinase inhibitors. The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.

Synthesis of this compound Derivatives

A highly effective and versatile method for the synthesis of the this compound core structure is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound derivatives, this typically involves the coupling of a substituted 4-halopyridine with a substituted 2-aminophenylboronic acid or ester.

General Synthetic Workflow

The general workflow for the synthesis of this compound derivatives via a Suzuki-Miyaura coupling approach is depicted below.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for the synthesis of a this compound derivative.

Materials:

-

Substituted 4-halopyridine (e.g., 4-chloropyridine hydrochloride) (1.0 eq)

-

Substituted 2-aminophenylboronic acid pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

-

Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dried Schlenk flask under an argon atmosphere, combine the substituted 4-halopyridine (1.0 eq), substituted 2-aminophenylboronic acid pinacol ester (1.2 eq), and the palladium catalyst (0.05 eq).

-

Solvent and Base Addition: Add the degassed solvent mixture followed by the base (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Kinase Inhibition Evaluation

The synthesized this compound derivatives can be evaluated for their ability to inhibit the activity of various protein kinases. Below are protocols for a general in vitro kinase inhibition assay and a cell-based viability assay.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the kinase inhibitory activity (IC₅₀) of representative structural analogues of this compound. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.

Table 1: Inhibitory Activity of 2-Anilino-Substituted Pyridine and Pyrimidine Derivatives against Various Kinases

| Compound ID | Core Scaffold | Substitution | Target Kinase | IC₅₀ (µM) |

| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | JNK3 | 0.63 |

| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 0.16 |

| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 0.08 |

| 4 | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | - | c-Src | 0.01-0.1 |

| 5 | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | - | Wee1 | 0.1-1.0 |

Data for compounds 1-3 are from a study on 4-(pyrazol-3-yl)-pyridine derivatives.[2] Data for compounds 4-5 are from a study on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol can be adapted for various kinase targets.

Materials:

-

Recombinant kinase enzyme

-

Peptide or protein substrate specific to the kinase

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white opaque plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: Add a small volume (e.g., 1 µL) of the diluted compound solution to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add the kinase enzyme and substrate solution to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of a test compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Targeted Signaling Pathways

This compound derivatives have the potential to inhibit a range of kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).

Caption: Simplified FLT3 signaling pathway and point of inhibition.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is involved in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers.

Caption: PIM-1 kinase signaling pathway and point of inhibition.

c-Src Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that regulates a wide range of cellular processes, including cell adhesion, growth, migration, and differentiation. Its aberrant activation is frequently observed in cancer.

Caption: Simplified c-Src signaling pathway and point of inhibition.

Conclusion